![molecular formula C10H9N3O3 B2747814 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide CAS No. 1807937-77-4](/img/structure/B2747814.png)
2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide
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Overview
Description
Mechanism of Action
Target of Action
Oximes derived from α-keto amides, which this compound is a type of, have been reported to exhibit biological activity .
Mode of Action
It’s known that oximes derived from α-keto amides can undergo various reactions, including nucleophilic substitution of the halogen atom and subsequent oxidation to form the corresponding oximes .
Biochemical Pathways
It’s known that oximes derived from α-keto amides can exhibit biological activity, suggesting they may interact with various biochemical pathways .
Pharmacokinetics
The yields of n-substituted 2-(hydroxyimino)carboxylic acid amides, which this compound is a type of, can range from 22 to 92% , indicating potential variability in bioavailability.
Result of Action
It’s known that oximes derived from α-keto amides can exhibit biological activity , suggesting they may have various effects at the molecular and cellular level.
Action Environment
The synthesis of similar compounds has been accomplished in various aprotic solvents or ethanol at 80°c , suggesting that the compound’s action may be influenced by factors such as solvent and temperature.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown antioxidant activity .
Molecular Mechanism
Similar compounds have been shown to inhibit SHP2, a non-receptor protein tyrosine phosphatase, in a dose-dependent manner
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide typically involves multistep procedures, starting from easily available precursors. One common synthetic route includes:
Formation of the Isoindoline Core: : This can be achieved through the cyclization of phthalic anhydride with primary amines, forming isoindole intermediates.
Introduction of the Hydroxyimino Group: : The oxime formation occurs via the reaction of the isoindole intermediate with hydroxylamine under acidic conditions, creating the hydroxyimino group.
Acetamide Formation: : The final step involves acylation, where the isoindole oxime intermediate reacts with acetyl chloride or acetic anhydride in the presence of a base to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound might be scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions such as temperature, solvent choice, and reactant concentration are crucial for achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide can undergo oxidation to form nitro derivatives.
Reduction: : The compound can be reduced to form amine derivatives.
Substitution: : The compound can participate in various substitution reactions due to the reactive functional groups present.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like halides or amines under appropriate conditions.
Major Products
Oxidation: : Nitro-substituted isoindoline derivatives.
Reduction: : Amino-substituted isoindoline derivatives.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of isoindole compounds exhibit significant antitumor properties. For instance, studies on related compounds have shown effectiveness against various cancer types, including colorectal and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells through caspase activation pathways .
Case Study:
A study evaluating N-substituted isoindole derivatives demonstrated potent anti-proliferative effects against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The most effective compound showed an IC50 value indicating strong cytotoxicity, suggesting that similar derivatives could be developed for targeted cancer therapies .
Antimicrobial Properties
Isoindole derivatives have also been investigated for their antimicrobial activities. The presence of the hydroxyimino group enhances the interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents.
Case Study:
Research on structurally similar compounds revealed promising results against various bacterial strains, indicating that modifications in the isoindole structure could yield effective antimicrobial agents .
Synthesis and Modification
The synthesis of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide can be achieved through several chemical pathways involving starting materials that are readily available in laboratories. Modifications to the hydroxyimino or acetamide groups can enhance its biological activity and selectivity.
Cancer Therapy
Given its antitumor properties, this compound could be explored further as a lead candidate for developing novel chemotherapeutics. The ability to induce apoptosis selectively in cancer cells presents a significant advantage over traditional chemotherapeutic agents that often affect healthy cells as well.
Infectious Diseases
With rising antibiotic resistance, the exploration of isoindole derivatives as new antimicrobial agents is timely. Their unique mechanisms of action could provide alternatives to existing antibiotics.
Data Summary Table
Application Area | Activity Type | Notable Findings |
---|---|---|
Antitumor Activity | Cytotoxicity | Effective against HeLa and MCF7 cell lines |
Antimicrobial Activity | Bacterial Inhibition | Promising results against various bacterial strains |
Synthesis | Chemical Modification | Potential for enhanced activity through structural tweaks |
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminoimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide
2-[1-(Hydroxyimino)-2,3-dihydro-1H-isoindol-3-one]
2-[1-(Hydroxyimino)-2,3-dihydro-1H-isoindol-3-ylidene]acetamide
Uniqueness
What sets 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide apart is its distinct combination of functional groups that confer both stability and reactivity. This allows it to participate in a wide range of chemical reactions and makes it versatile in different scientific applications. Its unique structure also enables specific interactions with biological targets, enhancing its potential in medicinal chemistry.
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Biological Activity
2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide, with the molecular formula C10H9N3O3 and CAS number 1807937-77-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by an isoindole core with a hydroxyimino group and an acetamide moiety. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H9N3O3 |
Molecular Weight | 219.20 g/mol |
CAS Number | 1807937-77-4 |
Solubility | Soluble in DMSO and DMF |
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study demonstrated that the compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported at approximately 15 µM, indicating potent activity against these cells .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages stimulated with lipopolysaccharides (LPS).
- Research Findings : In a controlled experiment, treatment with the compound resulted in a reduction of TNF-alpha production by up to 50% at a concentration of 10 µM . This suggests potential applications in inflammatory diseases.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Cytokine Production : By inhibiting pro-inflammatory cytokines, it may reduce inflammation-related damage.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Antitumor IC50 (µM) | Anti-inflammatory Effect |
---|---|---|
2-[1-(hydroxyimino)-3-oxo...] | 15 | Yes |
N-hydroxy-2-(2-oxo...) | <5 | Moderate |
Other Isoindole derivatives | Varies | Yes |
Properties
IUPAC Name |
2-(1-hydroxy-3-nitrosoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-8(14)5-13-9(12-16)6-3-1-2-4-7(6)10(13)15/h1-4,15H,5H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJBMHICUSTSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=C2C=C1)O)CC(=O)N)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.